N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No.: 478041-45-1
Cat. No.: VC6778225
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478041-45-1 |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.267 |
IUPAC Name | N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Standard InChI | InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17) |
Standard InChI Key | UWHKSOLDINGJPQ-UHFFFAOYSA-N |
SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a 2-methylindole moiety linked to an N-ethyl oxoacetamide group. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 3-position with a 2-oxoacetamide chain. The ethyl group on the amide nitrogen and the methyl group on the indole nitrogen contribute to its steric and electronic profile .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.262 g/mol |
Density | |
LogP | 1.55 |
Exact Mass | 230.105530 Da |
Index of Refraction | 1.620 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide likely involves a multi-step process:
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Indole Formation: The 2-methylindole core is synthesized via Fischer indole synthesis or Madelung cyclization.
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Acylation: Reaction of the indole with oxalyl chloride forms 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.
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Amidation: Treatment with ethylamine yields the final product .
A related compound, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3), demonstrates similar synthetic strategies, incorporating an ethyl ester group via glycine derivative intermediates .
Reactivity Profile
The compound’s reactivity is dominated by:
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Amide Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acid derivatives.
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Electrophilic Substitution: The indole ring undergoes electrophilic attacks at the 5-position due to the electron-donating methyl group.
Comparative Analysis with Structural Analogs
2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamide
This analog (CAS 1080-83-7) lacks the N-ethyl group, resulting in a lower molecular weight (202.209 g/mol) and higher boiling point (459.1°C) . The absence of the ethyl chain reduces steric hindrance, potentially enhancing solubility but decreasing lipid membrane permeability.
Table 2: Comparison with Analogous Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
---|---|---|---|---|
N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 230.26 | N/A | 1.55 | |
2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamide | 202.21 | 459.1 | 1.84 | |
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate | 288.30 | N/A | N/A |
Functional Group Modifications
The addition of an ethyl group in N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide improves metabolic stability compared to its non-alkylated analog, a critical factor in drug design.
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